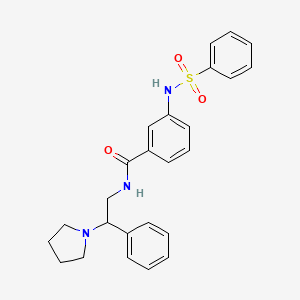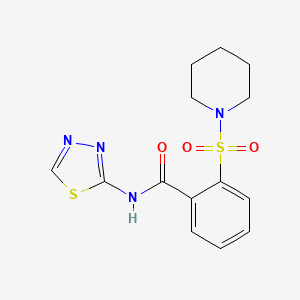![molecular formula C21H17ClN6O3S B7550424 N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7550424.png)
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential use as an analgesic agent. CTAP belongs to a class of compounds known as sulfonamide-based opioid receptor antagonists.
Mecanismo De Acción
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide acts as an antagonist at the mu-opioid receptor, which is involved in the modulation of pain. By blocking the activity of this receptor, this compound is able to reduce the perception of pain. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is that it has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain modulation. However, one limitation of this compound is that it is not selective for the mu-opioid receptor and can also bind to other opioid receptors.
Direcciones Futuras
There are a number of future directions for research on N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide. One area of research is the development of more selective opioid receptor antagonists that can be used to study the role of specific opioid receptors in pain modulation. Another area of research is the development of this compound derivatives with improved pharmacological properties, such as increased selectivity and potency. Finally, this compound could be further studied for its potential use in the treatment of drug addiction and depression.
Métodos De Síntesis
The synthesis of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide involves the reaction of 2-chlorobenzenesulfonamide with 4-(1H-tetrazol-1-yl)aniline in the presence of triethylamine and 1,2-dichloroethane. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield this compound.
Aplicaciones Científicas De Investigación
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential use as an analgesic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain. This compound has also been studied for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3S/c22-19-6-1-2-7-20(19)25-32(30,31)18-5-3-4-16(13-18)24-21(29)12-15-8-10-17(11-9-15)28-14-23-26-27-28/h1-11,13-14,25H,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRAAYDYJVFTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7550351.png)
![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)

![N-cyclopropyl-2-[4-[2-oxo-2-(2-phenylsulfanylanilino)ethyl]piperazin-1-yl]acetamide](/img/structure/B7550376.png)
![1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7550399.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)
![2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7550439.png)
![3'-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7550444.png)


![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B7550468.png)
